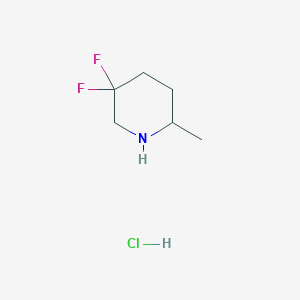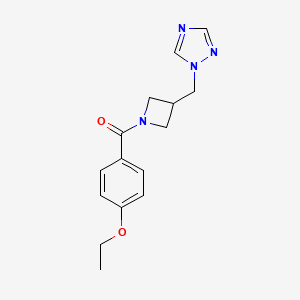
4-(Trifluoromethyl)furan-2-carbaldehyde
Übersicht
Beschreibung
4-(Trifluoromethyl)furan-2-carbaldehyde is a chemical compound with the CAS Number: 26431-60-7 . It has a molecular weight of 164.08 and is a liquid at room temperature . The IUPAC name for this compound is 4-(trifluoromethyl)-2-furaldehyde .
Synthesis Analysis
The synthesis of furan compounds, including 4-(Trifluoromethyl)furan-2-carbaldehyde, has been studied extensively. For instance, a metal-free one-flask synthesis of multi-substituted furans has been reported . This method integrates three steps of cyclopropanation, Cloke–Wilson rearrangement, and elimination of HCl in one flask to give products in moderate to good yields .Molecular Structure Analysis
The InChI code for 4-(Trifluoromethyl)furan-2-carbaldehyde is 1S/C6H3F3O2/c7-6(8,9)4-1-5(2-10)11-3-4/h1-3H . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
The Knoevenagel condensations of 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde with seven compounds containing an active methyl or methylene group have been studied . The compounds used were: methyl 2-cyanoacetate, malononitrile, 2-furylacetonitrile, acetophenone, 2-thioxo-1,3-thiazolidin-4-one (rhodanine), and others .Physical And Chemical Properties Analysis
4-(Trifluoromethyl)furan-2-carbaldehyde is a liquid at room temperature . It has a molecular weight of 164.08 . More specific physical and chemical properties such as boiling point, melting point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Green Chemistry
Furan-2-carbaldehyde, also known as furfural, serves as a crucial starting material in organic synthesis. Its applications span various domains, including pharmaceuticals, dyes, and polymeric materials. Given its renewable source (derived from biomass), furfural has garnered interest in green chemistry .
Isotope Labeling in Medicinal Chemistry
Isotope labeling plays a pivotal role in tracking compounds, understanding metabolisms, and elucidating reaction mechanisms. Deuterated drug molecules, in particular, can alter metabolism and enhance pharmacokinetic or toxicological properties. Furan-2-carbaldehyde has been labeled with deuterium (D) at various positions, contributing to medicinal chemistry research .
- Vilsmeier Reaction : Starting from furan (2), the aldehyde is protected as a thioacetale, followed by deprotonation and quenching with D2O. Mercury-catalyzed removal of the protecting group yields the labeled compound .
- Cleavage of Di(furan-2-yl)ethanedione (4) : Cyanide treatment in D2O as solvent leads to furan-2-carbaldehyde-d (1) .
- Decarboxylation of 2-(furan-2-yl)-2-oxoacetic acid (5) : Using PPh3/NEt3 in deuterated water results in the labeled product .
Antibacterial Activity and Derivatives
While not directly related to furan-2-carbaldehyde, derivatives of furan compounds have been investigated for their antibacterial properties. For instance, novel furan derivatives have been synthesized and evaluated for their antibacterial activity .
Knoevenagel Condensations
Furan-2-carbaldehyde has been involved in Knoevenagel condensations with various compounds containing active methyl or methylene groups. These reactions yield diverse products with potential applications .
Spectroscopic Characterization
Experimental techniques such as FT-IR, FT-Raman, UV-vis, and NMR have been used to characterize furan derivatives. For example, 2-acetyl-5-methylfuran, a derivative of furan, has been thoroughly analyzed using these methods .
Safety and Hazards
The safety information for 4-(Trifluoromethyl)furan-2-carbaldehyde includes several hazard statements such as H226 (flammable liquid and vapor), H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding heat/sparks/open flames/hot surfaces and taking measures against static discharge .
Zukünftige Richtungen
Furan-2-carbaldehydes, including 4-(Trifluoromethyl)furan-2-carbaldehyde, are being explored as efficient green C1 building blocks for the synthesis of bioactive compounds . This suggests that future research may focus on developing new synthetic methods using these compounds, potentially leading to the discovery of new bioactive compounds.
Eigenschaften
IUPAC Name |
4-(trifluoromethyl)furan-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3O2/c7-6(8,9)4-1-5(2-10)11-3-4/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXKGUWZFQJRBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C1C(F)(F)F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)furan-2-carbaldehyde | |
CAS RN |
26431-60-7 | |
| Record name | 4-(trifluoromethyl)furan-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

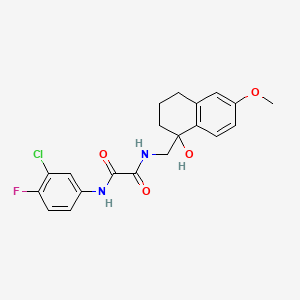
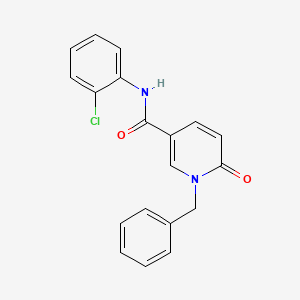
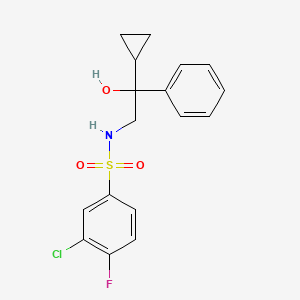


![N-[2-(cyclohex-1-en-1-yl)ethyl]-4-(1,3-thiazol-2-yloxy)benzamide](/img/structure/B2966680.png)
![2-[2,4-dichloro-5-(2-methoxyethoxy)(phenylsulfonyl)anilino]-N-methylacetamide](/img/structure/B2966681.png)
![4-[2-[[3-[3-(Trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-yl]amino]ethyl]benzenesulfonamide](/img/structure/B2966682.png)
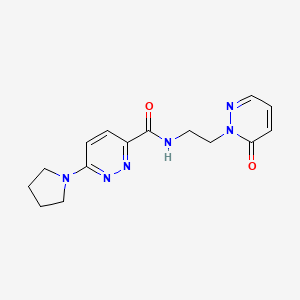

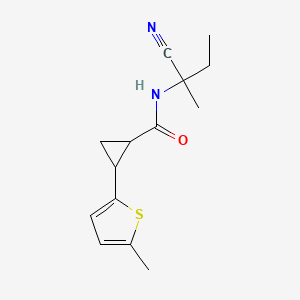
![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one](/img/structure/B2966691.png)
